molecular formula C6H4N4O2 B1591942 6-Nitro-3H-imidazo[4,5-b]pyridine CAS No. 3537-09-5

6-Nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1591942
CAS No.: 3537-09-5
M. Wt: 164.12 g/mol
InChI Key: NYSTWXCATZYTAU-UHFFFAOYSA-N
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Description

6-Nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the 6-position

Biochemical Analysis

Biochemical Properties

6-Nitro-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can influence various neurological processes. Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-kappaB signaling pathway through the activation of IKK-ɛ and TBK1, leading to phosphorylation and subsequent activation of NF-kappaB . This modulation can impact inflammatory responses and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with GABA A receptors enhances their activity, while its inhibition of certain metabolic enzymes can reduce their activity . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects, such as enhancing receptor activity or inhibiting specific enzymes. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . For example, its inhibition of certain enzymes can lead to the accumulation of specific metabolites, altering the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may concentrate in areas where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with various reagents. One common method includes the reaction of 2,3-diaminopyridine with nitroacetic acid under acidic conditions, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

    Cyclization: The formation of the imidazo[4,5-b]pyridine core itself is a cyclization reaction.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

6-nitro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSTWXCATZYTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619364
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3537-09-5
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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